

An In-Depth Technical Guide to 4-oxo-4-phenylbutanal

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Compound of Interest

Compound Name: 4-Oxo-4-phenylbutanal

Cat. No.: B11922086

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-oxo-4-phenylbutanal**, a valuable bifunctional molecule in organic synthesis and potential pharmacological research. This document details its chemical identifiers, physical properties, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of structurally related compounds, offering insights into potential signaling pathways of interest.

Core Identifiers and Chemical Properties

4-oxo-4-phenylbutanal is a chemical compound with a phenyl group and a terminal aldehyde, separated by a three-carbon chain containing a ketone. Its chemical structure and properties are summarized below.

Identifier	Value
CAS Number	56139-59-4
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
IUPAC Name	4-oxo-4-phenylbutanal
Synonyms	4-oxo-4-phenylbutyraldehyde, 1-phenyl-1,4-butanedione, Benzenebutanal, γ -oxo-
PubChem CID	10877438
SMILES	C1=CC=C(C=C1)C(=O)CCC=O
InChI	InChI=1S/C10H10O2/c11-8-3-4-10(12)9-6-2-1-5-7-9/h1-2,5-8H,3-4H2
InChIKey	KMQLIDDEQAJAGJ-UHFFFAOYSA-N

Physicochemical Data

A summary of the known physical and chemical properties of **4-oxo-4-phenylbutanal** and its common precursor, 4-oxo-4-phenylbutanoic acid, is provided for reference.

Property	4-oxo-4-phenylbutanal	4-oxo-4-phenylbutanoic acid
Boiling Point	131 °C @ 2.8 Torr	270.41 °C (rough estimate) [1]
Density	1.134 g/cm ³ @ 18 °C	1.1601 g/cm ³ (rough estimate) [1]
Melting Point	Not available	114-117 °C [1]

Experimental Protocols

Synthesis of 4-oxo-4-phenylbutanoic acid

A common and well-documented method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

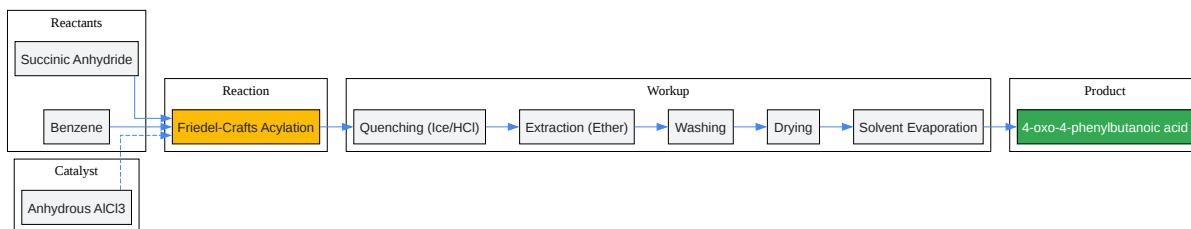
Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous benzene
- Succinic anhydride
- Crushed ice
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride. Ensure all glassware is dry and protected from atmospheric moisture with a drying tube.
- Add anhydrous benzene to the flask.
- Slowly add a solution of succinic anhydride in benzene to the stirred suspension of aluminum chloride in benzene.
- After the addition is complete, gently heat the reaction mixture to reflux for 30 minutes.
- Cool the reaction mixture to room temperature.

- Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
- Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.
- Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield the crude product.
- The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from water or a mixture of water and ethanol.[4]



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Caption: Workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Synthesis of 4-oxo-4-phenylbutanal

The conversion of 4-oxo-4-phenylbutanoic acid to **4-oxo-4-phenylbutanal** can be achieved through a controlled reduction of the carboxylic acid to the aldehyde. A common method

involves the conversion of the carboxylic acid to an activated intermediate, such as an acid chloride or a Weinreb amide, followed by reduction.

Example Protocol (via Acid Chloride):

Materials:

- 4-oxo-4-phenylbutanoic acid
- Thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous solvent (e.g., dichloromethane, THF)
- A mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride, $\text{LiAlH}(\text{O-t-Bu})_3$)
- Anhydrous diethyl ether or THF
- Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO_3 , brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Formation of the Acid Chloride: In a dry flask under an inert atmosphere, dissolve 4-oxo-4-phenylbutanoic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the reaction mixture gently (e.g., to 40-50 °C) for a few hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
- Reduction to the Aldehyde: In a separate dry flask under an inert atmosphere, prepare a solution of the mild reducing agent in anhydrous diethyl ether or THF and cool it to a low temperature (e.g., -78 °C). Slowly add a solution of the crude acid chloride in the same anhydrous solvent to the cooled reducing agent solution. Stir the reaction mixture at the low temperature for a specified time.
- Workup: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., water or dilute HCl) at low temperature. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic extracts with dilute acid, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude **4-oxo-4-phenylbutanal**.

- Purification: The crude aldehyde can be purified by column chromatography on silica gel.



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Caption: Synthetic pathway from the carboxylic acid to the aldehyde.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-oxo-4-phenylbutanoic acid:

- ^1H NMR (400 MHz, CDCl_3): δ 7.99 (d, $J = 7.2$ Hz, 2H, phenyl-H), 7.58 (t, $J = 7.6$ Hz, 1H, phenyl-H), 7.47 (t, $J = 7.6$ Hz, 2H, phenyl-H), 3.32 (t, $J = 6.6$ Hz, 2H, $-\text{CH}_2-$), 2.82 (t, $J = 6.6$ Hz, 2H, $-\text{CH}_2-$).[6]
- ^{13}C NMR (100 MHz, CDCl_3): δ 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1.[6]

4-oxo-4-phenylbutanal Oxime (a derivative):

- ^1H NMR (500 MHz, CDCl_3): $\delta = 7.98$ (d, $J = 7.0$ Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H), 3.23 (s, 2H), 2.67 (s, 2H).[7]
- ^{13}C NMR (125 MHz, CDCl_3): $\delta = 198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, 23.9$.[7]

Infrared (IR) Spectroscopy

While a specific spectrum for **4-oxo-4-phenylbutanal** is not readily available, the expected characteristic IR absorptions would include:

- A strong, sharp peak around $1725\text{-}1705\text{ cm}^{-1}$ corresponding to the aldehyde C=O stretch.

- A strong, sharp peak around 1685 cm^{-1} corresponding to the aryl ketone C=O stretch.
- Two weak peaks in the region of $2830\text{-}2695\text{ cm}^{-1}$ for the C-H stretch of the aldehyde.
- Peaks in the $3100\text{-}3000\text{ cm}^{-1}$ region for aromatic C-H stretching.
- Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region for aromatic C=C stretching.

Potential Biological Significance and Signaling Pathways

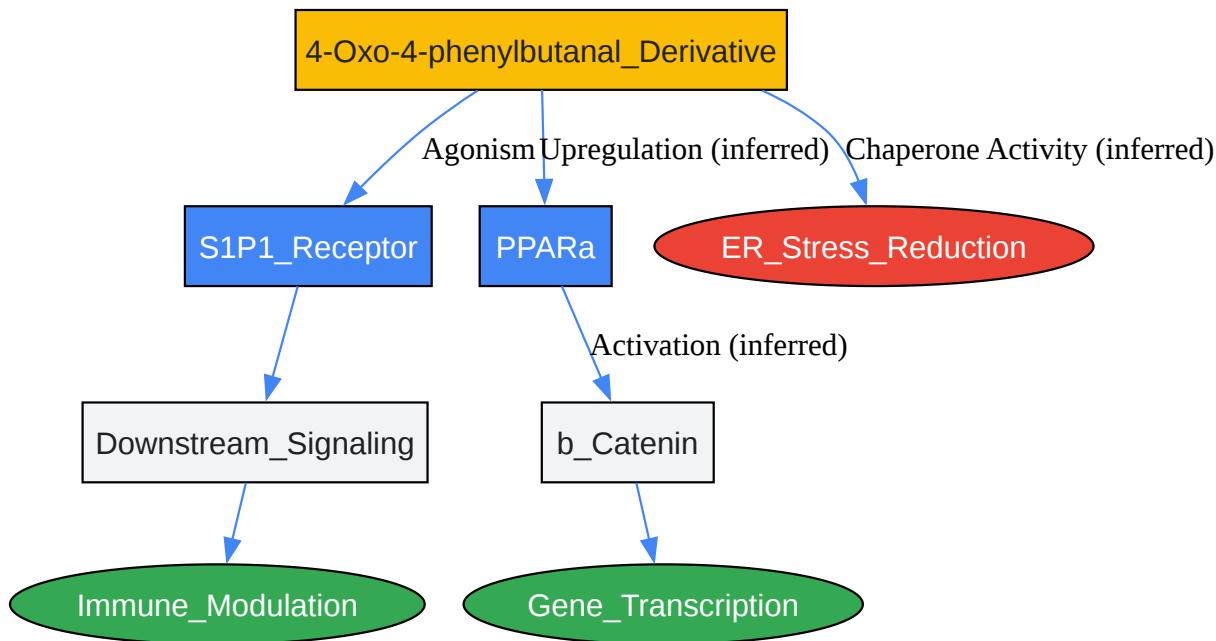
Direct studies on the biological activity and signaling pathways of **4-oxo-4-phenylbutanal** are limited. However, insights can be drawn from structurally related compounds.

Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential as S1P₁ receptor agonists, which are important in the treatment of autoimmune diseases.^[8]

Additionally, other derivatives have shown antibacterial activity by inhibiting the menaquinone biosynthesis pathway in bacteria like MRSA.^[9]

Furthermore, the structurally similar compound 4-phenylbutyric acid (4-PBA) has been shown to upregulate PPAR- α , which in turn activates the β -catenin signaling pathway.^[10] This pathway is crucial in cell proliferation and differentiation and is often dysregulated in cancer. 4-PBA also acts as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.^[11]

Based on this, a hypothetical signaling pathway involving a derivative of **4-oxo-4-phenylbutanal** could be constructed, although this remains speculative without direct experimental evidence for the aldehyde itself.



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Caption: Inferred potential signaling pathways for **4-oxo-4-phenylbutanal** derivatives.

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